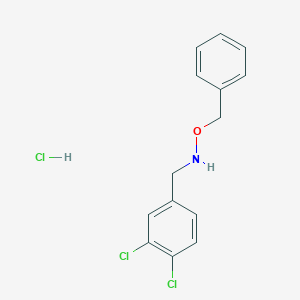![molecular formula C14H19BrN2O2S B1405245 ethyl 2-(2-imino-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 2034155-51-4](/img/structure/B1405245.png)
ethyl 2-(2-imino-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Overview
Description
The compound is a derivative of benzothiazole, which is a heterocyclic compound. Benzothiazoles are known for their diverse range of biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The ethyl acetate group would be attached to one of the carbon atoms in the benzothiazole ring .Chemical Reactions Analysis
Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that this compound would undergo would depend on the exact structure and the conditions of the reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties of benzothiazoles include relatively high melting points and good stability .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound could be explored for its potential as a pharmacophore due to its complex structure that may interact with biological targets. Its benzothiazole moiety is particularly interesting, as benzothiazoles are known for their antimicrobial and anticancer properties . Research could focus on synthesizing derivatives and evaluating their bioactivity.
Agriculture
In the agricultural sector, the compound’s derivatives might be investigated for their use as pesticides or fungicides . The thiazolyl ring system is a common feature in many agrochemicals, and modifications to the ethyl group could lead to new compounds with enhanced activity and selectivity .
Industrial Applications
Industrially, this compound could serve as an intermediate in the synthesis of more complex molecules. Its isopropylbenzo[d]thiazol skeleton could be functionalized to create materials with specific properties, such as novel polymers or coatings .
Environmental Science
In environmental science, the study of this compound could include its degradation pathways and environmental fate . Understanding how it breaks down in different conditions can inform its safe use and disposal, as well as its potential impact on ecosystems .
Biochemistry
Biochemically, the compound could be used to study enzyme-substrate interactions , especially with enzymes that recognize the benzothiazole structure. It could also be a candidate for probing the function of transport proteins or receptors .
Materials Science
In materials science, the compound’s structural motifs could be incorporated into new materials with unique electronic or optical properties. For instance, the benzothiazole unit could be part of organic semiconductors or photovoltaic materials .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(2-imino-6-propan-2-yl-1,3-benzothiazol-3-yl)acetate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S.BrH/c1-4-18-13(17)8-16-11-6-5-10(9(2)3)7-12(11)19-14(16)15;/h5-7,9,15H,4,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASNPPQYCSCSFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C(C)C)SC1=N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-imino-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2,5-dichlorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B1405164.png)



![3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405172.png)
![3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405173.png)
![4-[(3-Phenylphenoxy)methyl]benzoic acid](/img/structure/B1405176.png)





